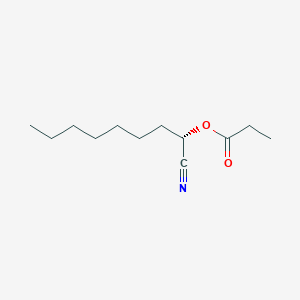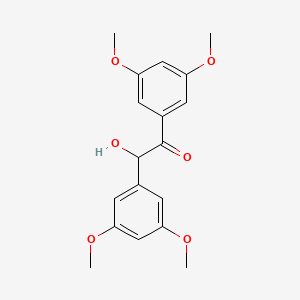![molecular formula C46H34N2 B15162479 1,3-Bis[4-(diphenylamino)phenyl]azulene CAS No. 862421-92-9](/img/structure/B15162479.png)
1,3-Bis[4-(diphenylamino)phenyl]azulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis[4-(diphenylamino)phenyl]azulene is an organic compound known for its unique structural and electronic properties. It belongs to the class of azulene derivatives, which are characterized by their non-benzenoid aromatic structure. The compound features two diphenylamino groups attached to the azulene core, making it a valuable material in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(diphenylamino)phenyl]azulene typically involves the following steps:
Starting Materials: The synthesis begins with azulene and diphenylamine as the primary starting materials.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: These reactors are used to maintain consistent reaction conditions and improve efficiency.
Automated Purification Systems: Advanced purification systems are employed to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
1,3-Bis[4-(diphenylamino)phenyl]azulene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The diphenylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reactions: These reactions often require catalysts such as palladium or copper to facilitate the substitution process.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azulene oxides, while substitution reactions can produce various functionalized derivatives.
科学的研究の応用
1,3-Bis[4-(diphenylamino)phenyl]azulene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 1,3-Bis[4-(diphenylamino)phenyl]azulene involves its interaction with molecular targets and pathways. The compound’s unique electronic structure allows it to participate in various biochemical processes, including:
Electron Transfer: The compound can act as an electron donor or acceptor, facilitating redox reactions.
Binding to Biomolecules: It can bind to proteins and nucleic acids, influencing their function and activity.
Signal Transduction: The compound may modulate signaling pathways, affecting cellular processes.
類似化合物との比較
1,3-Bis[4-(diphenylamino)phenyl]azulene can be compared with other similar compounds, such as:
1,3-Bis[4-(dimethylamino)phenyl]azulene: This compound features dimethylamino groups instead of diphenylamino groups, resulting in different electronic properties.
1,3-Bis[4-(methoxy)phenyl]azulene: The presence of methoxy groups alters the compound’s reactivity and applications.
1,3-Bis[4-(bromophenyl)azulene: Bromine substitution introduces halogen bonding interactions, affecting the compound’s behavior.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and properties make it a valuable material for developing advanced technologies and exploring new scientific frontiers.
特性
CAS番号 |
862421-92-9 |
|---|---|
分子式 |
C46H34N2 |
分子量 |
614.8 g/mol |
IUPAC名 |
N,N-diphenyl-4-[3-[4-(N-phenylanilino)phenyl]azulen-1-yl]aniline |
InChI |
InChI=1S/C46H34N2/c1-6-16-37(17-7-1)47(38-18-8-2-9-19-38)41-30-26-35(27-31-41)45-34-46(44-25-15-5-14-24-43(44)45)36-28-32-42(33-29-36)48(39-20-10-3-11-21-39)40-22-12-4-13-23-40/h1-34H |
InChIキー |
PCCWDLZHQSIFFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC(=C5C4=CC=CC=C5)C6=CC=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC=C8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzonitrile, 5-[(cyclopropylmethyl)propylamino]-2-nitro-](/img/structure/B15162400.png)

![(Thieno[3,2-f]quinolin-2-yl)methanol](/img/structure/B15162412.png)




![Isothiazolidine, 2-[(4-nitrophenyl)methyl]-, 1-oxide](/img/structure/B15162456.png)






